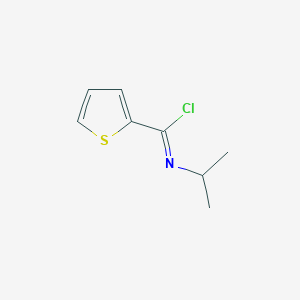

N-isopropylthiophene-2-carboximidoyl chloride

Description

N-Isopropylthiophene-2-carboximidoyl chloride (molecular formula: C₈H₁₁ClN₂S) is a specialized organic compound characterized by a thiophene ring substituted with a carboximidoyl chloride group and an isopropylamine moiety. This structure confers unique reactivity, making it valuable in pharmaceutical and agrochemical synthesis. The thiophene ring enhances aromatic stability and electron-rich properties, while the isopropyl group introduces steric bulk, influencing reaction kinetics and selectivity. The chloride substituent serves as a leaving group, enabling nucleophilic substitution reactions.

Properties

IUPAC Name |

N-propan-2-ylthiophene-2-carboximidoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNS/c1-6(2)10-8(9)7-4-3-5-11-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHZPNTWNMFCOPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=C(C1=CC=CS1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-isopropylthiophene-2-carboximidoyl chloride typically involves the reaction of thiophene-2-carboximidoyl chloride with isopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control .

Chemical Reactions Analysis

N-isopropylthiophene-2-carboximidoyl chloride undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Antibacterial Activity : Compounds similar to N-isopropylthiophene-2-carboximidoyl chloride have been evaluated for their antibacterial properties against various pathogens. For instance, studies have shown that derivatives can exhibit significant activity against Gram-negative bacteria, indicating potential for development into therapeutic agents .

- Anticancer Properties : Research indicates that imidoyl chlorides can serve as precursors for the synthesis of compounds with anticancer activity. The incorporation of thiophene moieties has been linked to enhanced biological activity due to their electron-rich nature, which may interact favorably with biological targets.

-

Organic Synthesis

- Building Blocks for Complex Molecules : this compound can act as a versatile building block in organic synthesis. It can be utilized in the formation of more complex structures through various coupling reactions, such as Suzuki or Stille couplings, which are essential in the synthesis of pharmaceuticals and agrochemicals.

- Functional Group Transformations : The presence of the carboximidoyl chloride group allows for further functionalization, making it a valuable intermediate in the preparation of other chemical entities.

Case Study 1: Synthesis of Antibacterial Agents

A study focused on synthesizing a series of indole-2-carboxamides showcased the potential of utilizing this compound as an intermediate. The synthesized compounds were subjected to antibacterial testing against pathogenic strains, demonstrating promising results that warrant further investigation into their mechanism of action .

Case Study 2: Anticancer Compound Development

Another research initiative explored the use of thiophene derivatives in developing novel anticancer agents. By modifying the this compound structure, researchers were able to enhance cytotoxicity against specific cancer cell lines. This study emphasizes the importance of structural modifications in improving biological activity .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | Organism/Cell Line | Reference |

|---|---|---|---|

| Indole-2-carboxamide derivative | Antibacterial | Gram-negative bacteria | |

| Modified thiophene derivative | Anticancer | Human cancer cell lines |

Table 2: Synthesis Pathways

| Step No. | Reactants | Product | Conditions |

|---|---|---|---|

| 1 | Thiophene + Isopropyl amine + Reagents | This compound | Specific temperature and time |

| 2 | This compound + Coupling Agent | Final Product (e.g., Antibacterial agent) | Varies by reaction type |

Mechanism of Action

The mechanism of action of N-isopropylthiophene-2-carboximidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity or function . The compound may also participate in signaling pathways, influencing cellular processes and responses .

Comparison with Similar Compounds

Table 1: Substituent Comparison

| Compound | Core Structure | Key Substituents | Reactivity Profile |

|---|---|---|---|

| This compound | Thiophene | Isopropyl, Cl | Nucleophilic substitution |

| 2-(N,N-Dimethylamino)ethyl chloride | Ethylamine | Dimethylamino, Cl | Rapid SN2 reactions |

| 2-(Ethylisopropylamino)ethanethiol | Ethylamine | Ethylisopropylamino, SH | Thiol-disulfide interchange |

Halide vs. Thiol Functionality

The chloride group in this compound contrasts with the thiol group in 2-(Ethylisopropylamino)ethanethiol. Chlorides typically participate in nucleophilic substitutions (e.g., forming amines or ethers), while thiols engage in redox reactions and metal binding. For instance, thiol-containing compounds are pivotal in synthesizing disulfide-linked polymers or coordinating with heavy metals in sensors, as seen in electrochemical detection systems for nitroaromatics like TNT and DNT .

Aromatic Ring Modifications

Thiophene derivatives are also less prone to electrophilic substitution compared to benzene, directing reactivity to the carboximidoyl chloride group.

Physicochemical Properties and Stability

While specific data for this compound is unavailable, analogs suggest:

- Solubility: The isopropyl group reduces water solubility compared to dimethylamino derivatives .

- Stability : Thiophene’s aromaticity enhances thermal stability, whereas the chloride group may render the compound moisture-sensitive.

- Melting/Boiling Points : Bulkier substituents like isopropyl likely increase melting points relative to linear alkylamines .

Research Findings and Case Studies

- Synthetic Pathways : Isopropyl-thiophene derivatives are synthesized via Friedel-Crafts alkylation, followed by imidoyl chloride formation.

- Reactivity Studies : Chloride displacement with amines yields secondary/tertiary amines, while thiol analogs form disulfides under oxidative conditions .

Biological Activity

N-Isopropylthiophene-2-carboximidoyl chloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing on diverse research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various chemical reactions involving thiophene derivatives and carboximidoyl chlorides. The typical synthetic route involves the reaction of thiophene-2-carboxylic acid with isopropylamine followed by chlorination to yield the chloride derivative. Structural characterization is usually performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Biological Activities

The biological activity of this compound has been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that derivatives of thiophene compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | ≤0.25 μg/mL |

| This compound | E. coli | ≤0.25 μg/mL |

| Other Thiophene Derivatives | Bacillus subtilis | 40% inhibition |

| Other Thiophene Derivatives | Pseudomonas aeruginosa | 86.9% inhibition |

The MIC values indicate strong antibacterial activity, comparable to conventional antibiotics .

Antioxidant Activity

In addition to its antimicrobial properties, this compound has shown promising antioxidant activity. Using the ABTS assay, compounds derived from thiophene have demonstrated significant inhibition of free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest that these compounds may interact with bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.

- Enzyme Inhibition : Some studies have indicated that thiophene derivatives can inhibit enzymes such as cholinesterases, which are crucial for neurotransmitter regulation .

- Cell Membrane Disruption : The lipophilic nature of thiophene compounds may allow them to integrate into bacterial membranes, leading to increased permeability and cell death .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

- Study on Antibacterial Properties : A study conducted on various thiophene derivatives showed that this compound had a superior inhibition rate against E. coli compared to control antibiotics like ampicillin .

- Antioxidant Assessment : Another study evaluated the antioxidant potential using DPPH and ABTS assays, revealing that this compound exhibited significant radical scavenging activity .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-isopropylthiophene-2-carboximidoyl chloride while minimizing hydrolysis?

- Methodological Answer : Synthesis optimization involves controlling reaction conditions such as temperature (0–5°C to stabilize the imidoyl chloride group) and using anhydrous solvents (e.g., dichloromethane or THF). Protect reactive intermediates with inert atmospheres (argon/nitrogen) to prevent hydrolysis. Purification via column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) ensures high purity. Validate purity using NMR (e.g., absence of broad peaks indicative of hydrolyzed products) and LC-MS .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Key signals include the isopropyl group (δ 1.2–1.4 ppm, doublet for CH; δ 3.9–4.2 ppm, septet for CH) and thiophene protons (δ 6.8–7.5 ppm).

- FT-IR : Confirm the C=N stretch (1650–1700 cm) and C-Cl bond (550–600 cm).

- X-ray crystallography : Use single-crystal diffraction (ORTEP-3 software for structure refinement) to resolve bond lengths and angles, particularly the imidoyl chloride moiety .

Q. How should researchers handle this compound to ensure safety and stability?

- Methodological Answer : Store under inert gas at –20°C to prevent decomposition. Use flame-resistant lab equipment and avoid sparks (due to sulfonyl chloride analogs’ flammability risks, as seen in related compounds) . Conduct reactions in fume hoods with PPE (gloves, goggles). Monitor stability via TLC or HPLC to detect degradation.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G* level) to map electron density on the imidoyl chloride group. Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Compare activation energies of proposed pathways (e.g., SN vs. SN) using Gaussian or ORCA software. Validate predictions with kinetic studies (e.g., monitoring reaction rates via NMR) .

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

- Methodological Answer : Cross-validate using complementary techniques:

- Mass spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns for Cl.

- 2D NMR (COSY, HSQC) : Assign overlapping thiophene/isopropyl signals.

- X-ray crystallography : Resolve ambiguous structural features (e.g., regiochemistry in substitution products) . If discrepancies persist, synthesize isotopically labeled analogs (e.g., -labeled) for unambiguous assignments.

Q. How does steric hindrance from the isopropyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Design comparative experiments using analogs with varying substituents (e.g., methyl vs. tert-butyl). Monitor reaction progress via in-situ IR or NMR (if fluorinated substrates are used). Compare turnover frequencies (TOF) and activation parameters (ΔG) derived from Eyring plots. Computational modeling (MD simulations) can visualize steric clashes during transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.